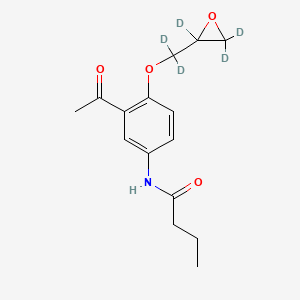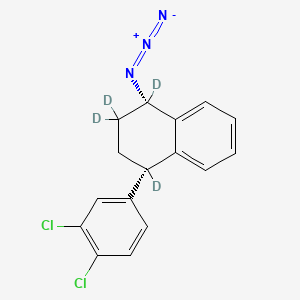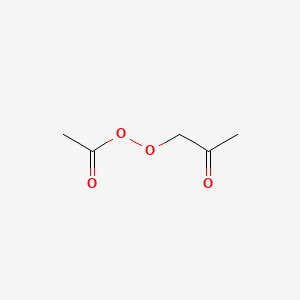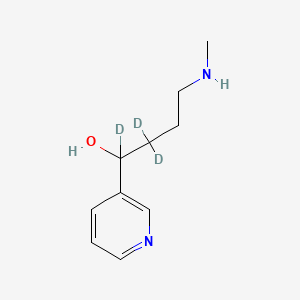
3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of labeled compounds for various analytical techniques.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as an intermediate in the preparation of pharmaceuticals, particularly in the synthesis of labeled drugs for metabolic studies.
Industry: The compound is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide can be compared with other similar compounds, such as:
3’-Acetyl-4’-(2,3-epoxypropoxy)butyranilide: This compound lacks the deuterium labeling, which can affect its stability and reactivity.
4’-(2,3-Epoxypropoxy)butyranilide: This compound does not have the acetyl group, which can influence its chemical properties and biological activity.
3’-Acetyl-4’-(2,3-epoxypropoxy-d5)aniline: This compound has a different substitution pattern, which can alter its reactivity and applications.
The uniqueness of 3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide lies in its specific combination of functional groups and deuterium labeling, which provides distinct advantages in research and industrial applications.
Propriétés
IUPAC Name |
N-[3-acetyl-4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)/i8D2,9D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGKLROXINRXIU-FPWSDNDASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)










![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B563253.png)

